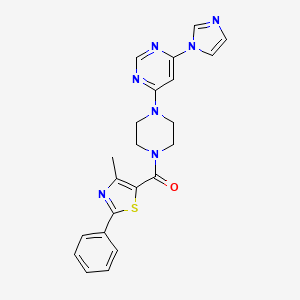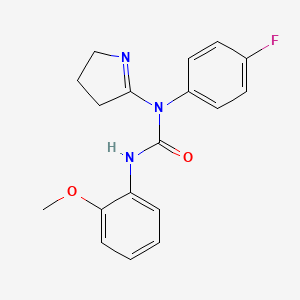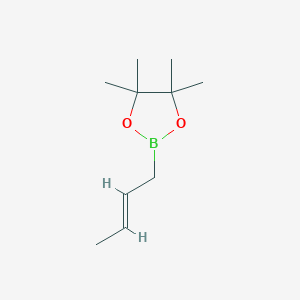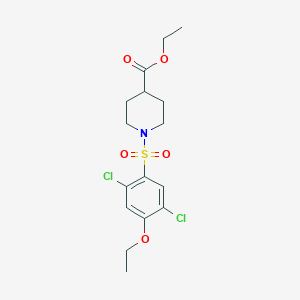![molecular formula C14H13N3O4S B2928244 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 360762-04-5](/img/structure/B2928244.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 2,5-dioxopyrrolidin-1-yl group, which is a type of pyrrolidinone, a class of organic compounds that contain a pyrrolidine ring substituted by a ketone . The presence of the 6-methoxybenzo[d]thiazol-2-yl group suggests that this compound may have aromatic properties and potential bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2,5-dioxopyrrolidin-1-yl group would introduce a cyclic structure, while the 6-methoxybenzo[d]thiazol-2-yl group would contribute to the aromaticity of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the 2,5-dioxopyrrolidin-1-yl group could potentially make it a good leaving group for nucleophilic substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
This compound is part of a broader category of compounds synthesized for various biological activities. Studies have shown that similar compounds have been synthesized with anti-inflammatory, analgesic, and antimicrobial properties. For example, a study on the synthesis of novel compounds derived from visnaginone and khellinone revealed significant anti-inflammatory and analgesic activities, suggesting a potential pathway for new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study highlighted the synthesis and in vitro cytotoxic activity of certain derivatives on cancer cell lines, showcasing the potential of these compounds in cancer research (Al-Sanea, Parambi, & Shaker, et al., 2020).
Anticancer Applications
Compounds with a similar chemical framework have shown promise in anticancer applications. For instance, derivatives have been synthesized and tested for cytotoxicity against human cancer cell lines, indicating potential as cancer therapeutics (Ding, Chen, & Zhang, et al., 2012). Another study explored the design, synthesis, and characterization of novel derivatives with anticancer properties, further emphasizing the role of these compounds in medical research (Vinayak, Sudha, & Lalita, et al., 2014).
Antioxidant and Antimicrobial Potential
Additionally, some derivatives have been investigated for their antioxidant and antimicrobial efficacy. A study on the synthesis and molecular docking of new derivatives as antioxidant agents provided insights into their potential use in combating oxidative stress (Hossan, 2020). Moreover, antimicrobial and anti-inflammatory activities of acetamido pyrrolyl azoles highlight the broad spectrum of biological activities associated with these compounds (Sowmya, Basha, & Devi, et al., 2017).
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-21-8-2-3-9-10(6-8)22-14(15-9)16-11(18)7-17-12(19)4-5-13(17)20/h2-3,6H,4-5,7H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAGQDVQHYGNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2928161.png)





![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2928170.png)





![2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide](/img/structure/B2928183.png)
